molecular formula C25H31NO6 B11209060 Ethyl 4-((2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Ethyl 4-((2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11209060
M. Wt: 441.5 g/mol
InChI Key: UMJHSDYKCDDQED-UHFFFAOYSA-N
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Description

Ethyl 4-((2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an ethyl ester group, a benzoate moiety, and a tetrahydroisoquinoline core with isobutyryl and dimethoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Isobutyryl Group: The isobutyryl group can be introduced via acylation using isobutyryl chloride in the presence of a base such as pyridine.

    Methoxylation: The dimethoxy groups are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline core or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Ethyl 4-((2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydroisoquinoline core is known to interact with neurotransmitter receptors, potentially modulating their activity. The isobutyryl and dimethoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-((2-isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with other tetrahydroisoquinoline derivatives, such as:

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the isobutyryl and benzoate groups, which may result in different biological activity.

    1,2,3,4-Tetrahydroisoquinoline: The simplest form, lacking any substituents, which affects its pharmacological properties.

    Isobutyryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar but without the ethyl benzoate group, which may influence its solubility and bioavailability.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H31NO6

Molecular Weight

441.5 g/mol

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C25H31NO6/c1-6-31-25(28)17-7-9-19(10-8-17)32-15-21-20-14-23(30-5)22(29-4)13-18(20)11-12-26(21)24(27)16(2)3/h7-10,13-14,16,21H,6,11-12,15H2,1-5H3

InChI Key

UMJHSDYKCDDQED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)C)OC)OC

Origin of Product

United States

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